(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride
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Overview
Description
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through an ethyl chain. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with the hydrochloride salt form, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like thionyl chloride and ammonia.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly neurotransmitter receptors.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride
- (1S)-1-(5-fluoro-3-methoxyphenyl)ethan-1-aminehydrochloride
Uniqueness
The unique combination of the fluorine atom and methoxy group on the phenyl ring, along with the specific stereochemistry, distinguishes (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride from other similar compounds. This uniqueness can result in different biological activities and chemical reactivities.
Biological Activity
(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, a compound belonging to the class of phenethylamines, has garnered attention in scientific research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
- Molecular Formula : C9H12ClFNO2
- Molecular Weight : 205.66 g/mol
- CAS Number : 2102409-92-5
The compound acts primarily as a trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is implicated in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in various neurological conditions such as schizophrenia and depression .
2. Pharmacological Effects
Research indicates that (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride exhibits:
- Antipsychotic Effects : In vivo studies have shown efficacy in reducing hyperactivity induced by MK-801, a model for schizophrenia .
- Mood Stabilization : Its interaction with serotonin receptors suggests potential antidepressant properties, warranting further investigation into its therapeutic applications .
Study 1: Efficacy in Schizophrenia Models
In a controlled study, the compound was administered to rats subjected to MK-801-induced hyperactivity. The results demonstrated a significant reduction in locomotor activity, indicating potential antipsychotic effects. The study highlighted the importance of TAAR1 activation in mediating these effects .
Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to modulate serotonin levels in the brain. The findings suggested that it could enhance serotonergic transmission, which is crucial for mood regulation. This positions the compound as a candidate for further exploration in treating mood disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEAYGUWTJKOJM-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.